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molecular formula C10H9ClN4O2 B8605341 2H-Tetrazole-5-carboxylic acid, 2-(3-chlorophenyl)-, ethyl ester

2H-Tetrazole-5-carboxylic acid, 2-(3-chlorophenyl)-, ethyl ester

Cat. No. B8605341
M. Wt: 252.66 g/mol
InChI Key: BFKQKRPAXTWNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

12.0 mL (210 mmol) acetic acid was added to a solution of 12.0 g (52.7 mmol) N′-(3-chloro-phenyl)-2-ethoxyacetohydrazonamide in 120 mL THF. The mixture was heated to 85° C. and a solution of 4.36 g (63.2 mmol) sodium nitrite in 12 mL water was added over 4 h. After stirring for 1 h at 85° C., the mixture was cooled to RT. The solvent was evaporated. The residue was dissolved in EtOAc and extracted with aqueous sodium bicarbonate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by column chromatography eluted with hexane/EtOAc (90:10).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
N′-(3-chloro-phenyl)-2-ethoxyacetohydrazonamide
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH3:2].[Cl:5][C:6]1[CH:7]=[C:8]([NH:12][N:13]=[C:14]([NH2:19])[CH2:15][O:16]CC)[CH:9]=[CH:10][CH:11]=1.[N:20]([O-])=O.[Na+].[OH2:24]>C1COCC1>[CH2:1]([O:24][C:15]([C:14]1[N:19]=[N:20][N:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([Cl:5])[CH:7]=2)[N:13]=1)=[O:16])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
N′-(3-chloro-phenyl)-2-ethoxyacetohydrazonamide
Quantity
12 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)NN=C(COCC)N
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with hexane/EtOAc (90:10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(=O)C=1N=NN(N1)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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